

# Application Notes & Experimental Protocols for Methyl 5-(hydroxymethyl)-1H-imidazole-4- carboxylate

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## Compound of Interest

**Compound Name:** *Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate*

**Cat. No.:** B1362749

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## Introduction

**Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** (CAS No: 82032-43-7) is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic and medicinal chemistry.<sup>[1]</sup> Its structure, featuring a reactive hydroxymethyl group, a modifiable ester, and a versatile imidazole core, makes it an invaluable building block for the synthesis of complex bioactive molecules.<sup>[1]</sup> This compound is frequently utilized in the development of novel pharmaceuticals, particularly those targeting metabolic disorders, as well as derivatives exhibiting potent antimicrobial and antifungal properties.<sup>[1]</sup> The imidazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, including antifungals, antihistamines, and anticancer agents.<sup>[2]</sup>

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the purification, characterization, and strategic application of this compound. The methodologies described herein are designed to ensure experimental reproducibility and to empower the user to leverage the full synthetic potential of this versatile intermediate in drug discovery workflows.

## Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate**. The compound is a polar, crystalline solid.

| Property          | Value   | Reference   |
|-------------------|---|---|
| CAS Number        | 82032-43-7  | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 156.14 g/mol  | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Appearance        | White to off-white crystalline powder                       | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Melting Point     | 173 °C  | <a href="#">[1]</a>   |
| Solubility        | Water (91 g/L at 25°C)                                      | <a href="#">[3]</a>   |
| Storage           | Sealed in a dry environment at 2-8°C                        | <a href="#">[3]</a>   |

### 1.1. Safety and Handling Precautions

While specific hazard data is not fully established, standard laboratory safety protocols must be strictly followed.[\[3\]](#) The synthesis and handling of imidazole derivatives can involve hazardous reagents.[\[2\]](#)

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
- Ventilation: Handle the compound, especially in powdered form, within a certified chemical fume hood to prevent inhalation.
- SDS: Always consult the latest Safety Data Sheet (SDS) from the supplier before commencing any work.

## Protocol 1: Purification of Crude Material

Purification is a critical step to ensure the reliability of subsequent synthetic transformations and biological assays. Due to the polar nature of the imidazole ring and the hydroxymethyl

group, tailing during silica gel chromatography is a common issue.[\[5\]](#) The following protocols are optimized to address these challenges.

### 2.1. Method A: Flash Column Chromatography (for High Purity)

This method is ideal for removing closely related impurities. The addition of a basic modifier to the mobile phase is crucial for obtaining sharp, symmetrical peaks by neutralizing the acidic silanol groups on the silica gel surface.[\[5\]](#)

#### Step-by-Step Protocol:

- **Stationary Phase Selection:** Use standard silica gel (60 Å pore size). For particularly stubborn separations where tailing persists, consider using neutral or basic alumina as an alternative stationary phase.[\[5\]](#)
- **Mobile Phase Preparation:** A common and effective solvent system is Dichloromethane/Methanol. Start with a gradient from 100% Dichloromethane and gradually increase the Methanol concentration (e.g., 0% to 10%). To this solvent system, add 0.5% triethylamine (v/v) to act as a basic modifier.[\[5\]](#)
- **Sample Preparation (Dry Loading):** Dissolve the crude compound in a minimal amount of methanol. Add a small portion of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This technique prevents band broadening and improves separation.[\[5\]](#)
- **Column Packing and Elution:** Pack the column with silica gel slurried in the initial mobile phase (e.g., 100% Dichloromethane with 0.5% triethylamine). Carefully add the dry-loaded sample to the top of the column.
- **Fraction Collection:** Begin elution and collect fractions. Monitor the separation using Thin-Layer Chromatography (TLC), visualizing spots with UV light and/or an iodine chamber.
- **Product Isolation:** Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

### 2.2. Method B: Recrystallization (for Bulk Purification)

Recrystallization is an efficient and economical method for purifying solid compounds, provided a suitable solvent can be identified.[\[6\]](#)

Step-by-Step Protocol:

- Solvent Screening: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[\[6\]](#) Test solvents like ethanol, isopropanol, or water.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, the flask can subsequently be placed in an ice bath.[\[6\]](#)
- Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities. Dry the crystals in a vacuum oven to a constant weight.[\[6\]](#)

## Protocol 2: Quality Control and Characterization

Verifying the identity and purity of the compound is essential before its use as a synthetic intermediate.

### 3.1. Method A: HPLC-UV Analysis

This method provides quantitative data on the purity of the compound.[\[7\]](#)

| Parameter            | Recommended Condition  | Rationale   |
|----------------------|--|---|
| Instrument           | Standard HPLC system with UV-Vis detector  | Widely available and robust for purity analysis. <a href="#">[7]</a>                                |
| Column               | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 $\mu$ m)                                      | Excellent for retaining and separating polar to moderately non-polar compounds. <a href="#">[7]</a> |
| Mobile Phase         | Isocratic or gradient elution with Water and Acetonitrile (each with 0.1% Formic Acid) | Provides good peak shape and resolution.  |
| Flow Rate            | 1.0 mL/min   | Standard flow rate for analytical columns. <a href="#">[7]</a>                                      |
| Detection Wavelength | ~210-230 nm  | Imidazole rings typically show UV absorbance in this range.   |
| Purity Assessment    | Purity is determined by the area percentage of the main peak.                          | A purity level of $\geq 98\%$ is common for this reagent. <a href="#">[1]</a>                       |

### 3.2. Method B: Spectroscopic Confirmation

- $^1\text{H}$  NMR: The proton NMR spectrum (typically in DMSO-d<sub>6</sub>) should confirm the presence of all expected protons: the imidazole C-H, the N-H (which may be broad), the CH<sub>2</sub> of the hydroxymethyl group, the OH proton, and the CH<sub>3</sub> of the methyl ester.[\[3\]](#)
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]<sup>+</sup> at m/z 157.06.

## Application Workflow: From Building Block to Bioactive Candidate

The primary application of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is as a starting material for synthesizing more complex molecules with potential therapeutic value. The workflow below illustrates a typical path from this intermediate to a final candidate for biological screening.

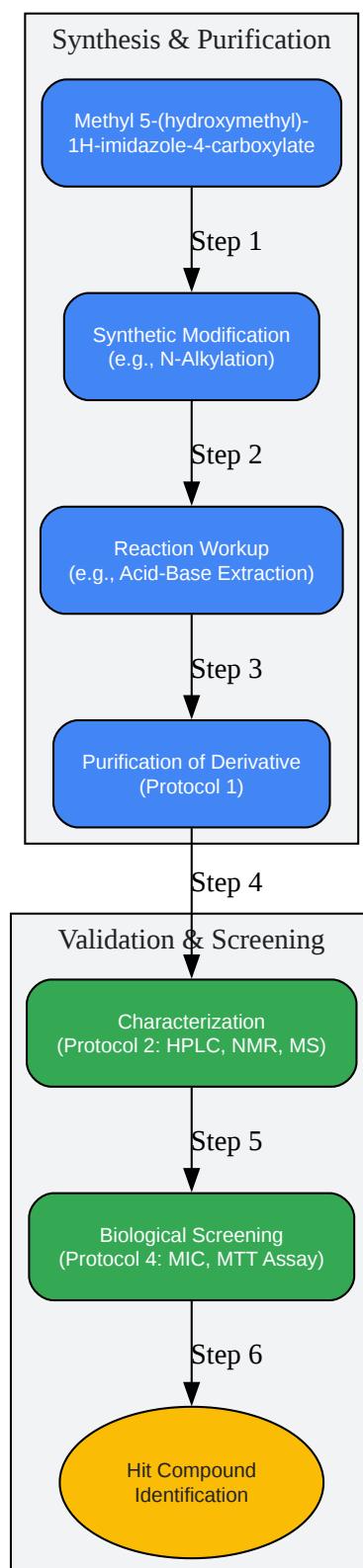
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Fig. 1: Experimental workflow from intermediate to hit compound.

## Protocol 3: Synthetic Application - N-Alkylation

This protocol provides a general method for the N-alkylation of the imidazole ring, a common strategy to introduce diversity and modulate the pharmacological properties of the final compound.

Reaction: Imidazole + Alkyl Halide → N-Alkylated Imidazole

Step-by-Step Protocol:

- Reagents Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** (1.0 eq.) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
- Deprotonation: Add a base such as potassium carbonate ( $K_2CO_3$ , 1.5 eq.) or sodium hydride ( $NaH$ , 1.1 eq., use with extreme caution) to the solution and stir for 30 minutes at room temperature. This deprotonates the imidazole nitrogen, forming a more nucleophilic anion.
- Alkylation: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.
- Reaction Monitoring: Heat the reaction as necessary (e.g., 60-80 °C) and monitor its progress by TLC until the starting material is consumed.
- Workup: Cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product using the chromatography protocol described in Section 2.1.

## Protocol 4: Biological Screening of Synthesized Derivatives

After synthesis and purification, the new derivatives must be evaluated for biological activity. The following are standard, robust assays relevant to the known applications of imidazole-based compounds.

### 6.1. Method A: Antimicrobial Susceptibility Testing (MIC Assay)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

- Compound Preparation: Prepare a stock solution of the purified derivative in DMSO (e.g., 10 mg/mL).
- Microorganism Preparation: Grow a bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.
- Inoculation: Add the standardized microorganism suspension to each well. Include a positive control (microorganisms + broth), a negative control (broth only), and a solvent control (microorganisms + DMSO at the highest concentration used).
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
- Result Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

### 6.2. Method B: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to screen for anticancer activity.[\[8\]](#)

Step-by-Step Protocol:

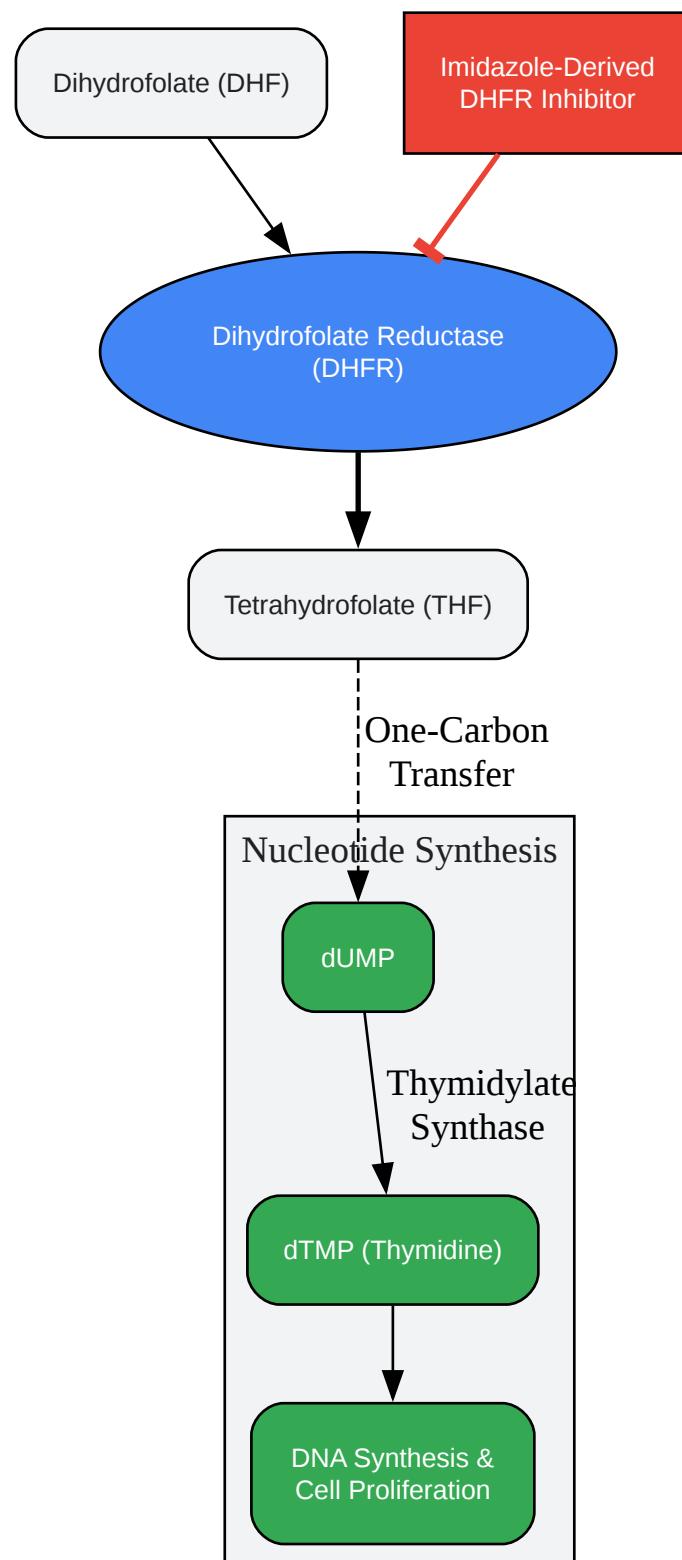
- Cell Seeding: Seed cancer cells (e.g., a leukemia cell line[\[8\]](#)) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

- Compound Treatment: Treat the cells with serial dilutions of the synthesized derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
- Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the  $IC_{50}$  value (the concentration of compound that inhibits 50% of cell growth).

## Mechanistic Context: Targeting the Folate Pathway

Many antimicrobial and anticancer drugs function by inhibiting Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway.<sup>[9]</sup> This pathway is essential for the synthesis of nucleotides, the building blocks of DNA, and is thus crucial for cell proliferation.

Derivatives of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** could be designed as potential DHFR inhibitors.



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Fig. 2: Simplified schematic of the DHFR pathway.

## Conclusion

**Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is more than a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its well-defined structure and high reactivity provide a robust platform for creating diverse chemical libraries. By employing the rigorous purification, characterization, and application protocols detailed in this guide, researchers can effectively harness the potential of this intermediate to develop novel therapeutic candidates with enhanced biological activity.

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